Pyrido[3,4-B]pyrazin-5(6H)-one
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Description
Pyrido[3,4-B]pyrazin-5(6H)-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs with therapeutic properties. In
Scientific Research Applications
Anticancer Properties
Pyrido[3,4-b]pyrazin-5(6H)-one derivatives, specifically chalcone derivatives, have shown promising anticancer activities. A study by Srilaxmi et al. (2021) demonstrated that these compounds possess significant anticancer properties against various human cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer. The study also involved molecular docking studies to observe the binding mode of these compounds on ATR kinase, a key enzyme in DNA damage response and cancer development (Srilaxmi, D., Sreenivasulu, R., Mak, K.-K., Pichika, M., Jadav, S. S., Ahsan, M., & Rao, M. V., 2021).
Novel Heterocyclic Ring Systems
Pyrido[3,4-b]pyrazin-5(6H)-one is part of a broader class of novel heterocyclic compounds. A review by Thorimbert et al. (2018) discusses the synthesis and applications of unconquered bicyclic heteroaromatic rings, including pyrido[3,4-b]pyrazin-5(6H)-one, in both biology and material science. This review highlights the potential of these compounds in expanding chemical diversity (Thorimbert, S., Botuha, C., & Passador, K., 2018).
Synthesis and Chemical Properties
The synthesis and characterization of pyrido[3,4-b]pyrazin-5(6H)-one derivatives have been a subject of research. Lancelot et al. (1985) described the synthesis of dihydro-5,6 oxo-6 pyrido[2,3-e]pyrrolo[1,2-a]pyrazine and dihydro-5,6 oxo-6 pyrazino[2,3-e]pyrrolo[1,2-a]pyrazine, showcasing the chemical versatility of these compounds (Lancelot, J., Ladurée, D., & Robba, M., 1985).
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral potential of pyrido[3,4-b]pyrazin-5(6H)-one derivatives. For example, El-Subbagh et al. (2000) synthesized a series of these compounds and screened them for antiviral and cytotoxic activities, finding some compounds active against herpes simplex virus and human immunodeficiency virus (El-Subbagh, H., Abu-Zaid, S., Mahran, M., Badria, F., & Al-Obaid, A. M., 2000).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group that includes pyrido[3,4-b]pyrazin-5(6H)-one, have been extensively studied for biomedical applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their diverse biomedical applications, including their potential as therapeutics in various diseases (Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J., 2022).
properties
IUPAC Name |
6H-pyrido[3,4-b]pyrazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-10-7)8-3-4-9-6/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWZFLYEDXODEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NC=CN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633802 |
Source
|
Record name | Pyrido[3,4-b]pyrazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-B]pyrazin-5(6H)-one | |
CAS RN |
679797-41-2 |
Source
|
Record name | Pyrido[3,4-b]pyrazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H-pyrido[3,4-b]pyrazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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